molecular formula C10H18N4O5S B2682127 Tert-butyl (3R,4R)-3-azido-4-methylsulfonyloxypyrrolidine-1-carboxylate CAS No. 1353629-51-2

Tert-butyl (3R,4R)-3-azido-4-methylsulfonyloxypyrrolidine-1-carboxylate

Cat. No.: B2682127
CAS No.: 1353629-51-2
M. Wt: 306.34
InChI Key: BOFMGGHHMYAOKN-HTQZYQBOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl (3R,4R)-3-azido-4-methylsulfonyloxypyrrolidine-1-carboxylate is a complex organic compound featuring a tert-butyl group, an azido group, and a methylsulfonyloxy group attached to a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (3R,4R)-3-azido-4-methylsulfonyloxypyrrolidine-1-carboxylate typically involves multiple steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as amino acids or other nitrogen-containing precursors.

    Introduction of the Azido Group: The azido group is introduced via nucleophilic substitution reactions, often using sodium azide (NaN₃) as the azide source.

    Attachment of the Methylsulfonyloxy Group: This step involves the reaction of the pyrrolidine derivative with a sulfonylating agent, such as methanesulfonyl chloride (MsCl), in the presence of a base like triethylamine (TEA).

    Protection with Tert-butyl Group: The tert-butyl group is typically introduced using tert-butyl chloroformate (Boc-Cl) under basic conditions to protect the amine functionality.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure efficiency and consistency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the azido group, leading to the formation of nitrenes or other reactive intermediates.

    Reduction: Reduction of the azido group can yield amines, which can further participate in various organic transformations.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or other peroxides.

    Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.

Major Products

    Oxidation: Formation of nitrenes or aziridines.

    Reduction: Formation of primary amines.

    Substitution: Various substituted pyrrolidine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, tert-butyl (3R,4R)-3-azido-4-methylsulfonyloxypyrrolidine-1-carboxylate serves as a versatile intermediate. Its functional groups allow for further modifications, making it valuable in the synthesis of complex molecules.

Biology and Medicine

The compound’s azido group is particularly useful in bioconjugation reactions, such as click chemistry, which is widely used in the development of pharmaceuticals and diagnostic tools. Its derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

Industry

In the chemical industry, this compound can be used in the production of polymers, agrochemicals, and other specialty chemicals. Its reactivity and functional group diversity make it a valuable building block.

Mechanism of Action

The mechanism of action of tert-butyl (3R,4R)-3-azido-4-methylsulfonyloxypyrrolidine-1-carboxylate depends on its application. In bioconjugation, the azido group reacts with alkynes to form stable triazole linkages via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This reaction is highly specific and efficient, making it ideal for labeling and tracking biomolecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl (3R,4R)-3-azido-4-methylsulfonyloxypyrrolidine-1-carboxylate is unique due to the presence of both an azido group and a methylsulfonyloxy group on the pyrrolidine ring. This combination of functional groups provides a distinct reactivity profile, making it particularly useful in synthetic chemistry and bioconjugation applications.

By comparing it with similar compounds, we can see that the azido group offers unique reactivity not present in the fluoro or aminomethyl derivatives, thus expanding its utility in various chemical and biological contexts.

Properties

IUPAC Name

tert-butyl (3R,4R)-3-azido-4-methylsulfonyloxypyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N4O5S/c1-10(2,3)18-9(15)14-5-7(12-13-11)8(6-14)19-20(4,16)17/h7-8H,5-6H2,1-4H3/t7-,8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOFMGGHHMYAOKN-HTQZYQBOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1)OS(=O)(=O)C)N=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]([C@@H](C1)OS(=O)(=O)C)N=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N4O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.